4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
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Overview
Description
4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is an organic compound that features a nitro group, a piperidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nitric acid for nitration, halogens for halogenation
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-Amino-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Substitution: Various substituted derivatives depending on the electrophile used
Hydrolysis: this compound and piperidine
Scientific Research Applications
4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the piperidine and carbonyl groups, making it less complex.
2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid: Lacks the nitro group, which affects its reactivity and applications.
Uniqueness
4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-18(20-10-2-1-3-11-20)14-6-4-13(5-7-14)17-12-15(21(25)26)8-9-16(17)19(23)24/h4-9,12H,1-3,10-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOAYQVNONWIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692305 |
Source
|
Record name | 5-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-02-9 |
Source
|
Record name | 5-Nitro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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